

Comprehensive Characterization of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole

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Compound of Interest

Compound Name: *1-(3-Bromo-4-methylphenyl)-1H-pyrazole*

CAS No.: 1823931-54-9

Cat. No.: B3247803

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Executive Summary

1-(3-Bromo-4-methylphenyl)-1H-pyrazole (CAS: 1823931-54-9) is a specialized heterocyclic building block characterized by a pyrazole ring N-linked to a sterically congested, halogenated phenyl ring.^{[1][2]} Its structural uniqueness lies in the ortho-bromo-para-methyl substitution pattern on the phenyl ring, which provides two distinct vectors for further functionalization: the bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrazole ring acts as a stable, bioisosteric core often used to mimic amide or urea functionalities in kinase inhibitors.^[3]

Chemical Identity & Structural Analysis

Parameter	Data
IUPAC Name	1-(3-Bromo-4-methylphenyl)-1H-pyrazole
CAS Registry Number	1823931-54-9
Molecular Formula	C ₁₀ H ₉ BrN ₂
Molecular Weight	237.10 g/mol
SMILES	<chem>Cc1ccc(cc1Br)n2cccn2</chem>
InChI Key	SZEUFXJYGNPBOP-UHFFFAOYSA-N
Structural Features	<p>[1][2][4][5][6][7][8] • Pyrazole Core: Electron-rich, aromatic heterocycle.[3] • Aryl Bromide: Electrophilic site for Pd-catalyzed coupling. • Methyl Group: Provides lipophilicity and steric bulk.</p>

Physicochemical Profile

The physical properties of this compound are dictated by the interplay between the polar pyrazole nitrogen atoms and the lipophilic bromotolyl moiety.

Property	Value / Description	Significance
Physical State	Solid (Crystalline powder)	Standard state for aryl-pyrazoles; facilitates handling and weighing.
Color	White to Off-White	Impurities (oxidation products) may cause yellowing.
Melting Point	Predicted: 55–65 °C	Low-melting solid due to disruption of crystal packing by the ortho-bromo substituent.
Solubility (Water)	Insoluble (< 0.1 mg/mL)	High lipophilicity prevents aqueous solvation.[3]
Solubility (Organic)	Soluble in DCM, EtOAc, DMSO, MeOH	Compatible with standard organic synthesis and purification workflows.[3]
LogP (Calculated)	3.6 ± 0.4	Indicates high membrane permeability; suitable for CNS-active drug design.
TPSA	17.8 Å ²	Low polar surface area suggests excellent oral bioavailability.
pKa (Conj. Acid)	~2.5 (Pyrazole N2)	Weakly basic; protonation occurs only in strong acid (e.g., HCl/EtOAc).[3]

Synthesis & Purification Methodologies

Two primary routes are employed for the synthesis of **1-(3-Bromo-4-methylphenyl)-1H-pyrazole**. The choice depends on the availability of starting materials and scale.

Route A: Chan-Lam Coupling (Modern Approach)

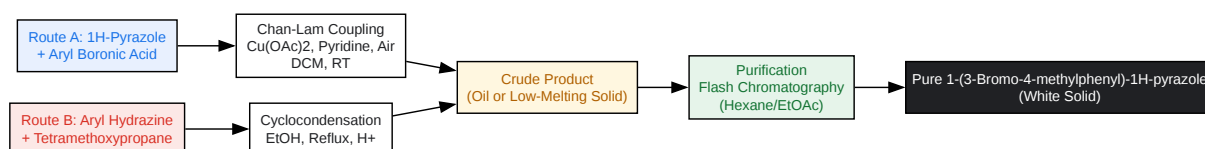
This method utilizes a copper-catalyzed oxidative coupling, avoiding the use of toxic hydrazine intermediates.

- Reagents: 1H-Pyrazole, (3-Bromo-4-methylphenyl)boronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å).[3]
- Conditions: DCM, Open air (O₂ source), Room Temperature, 24–48 h.[3]
- Mechanism: Oxidative C-N bond formation via a Cu(II)/Cu(III) catalytic cycle.[3]

Route B: Hydrazine Condensation (Classical Approach)

Ideal for large-scale synthesis where cost is a driver.

- Reagents: (3-Bromo-4-methylphenyl)hydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent), Ethanol, Reflux.[3]
- Protocol:
 - Dissolve hydrazine salt in EtOH.
 - Add 1,1,3,3-tetramethoxypropane (1.1 equiv) and catalytic HCl.
 - Reflux for 2–4 hours (monitor by TLC).
 - Concentrate and extract with EtOAc.



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Figure 1: Comparison of synthetic pathways. Route A is preferred for medicinal chemistry; Route B for scale-up.

Spectral Characterization (Diagnostic Data)

Identification of the product relies on the distinct splitting patterns of the 1,2,4-trisubstituted benzene ring and the pyrazole system.[3]

¹H NMR (400 MHz, CDCl₃)

- δ 7.95 (d, J=2.5 Hz, 1H): Pyrazole H-5 (Deshielded by adjacent Nitrogen).[3]
- δ 7.88 (d, J=2.0 Hz, 1H): Aryl H-2 (Ortho to Br, Meta to Methyl).[3]
- δ 7.73 (d, J=1.5 Hz, 1H): Pyrazole H-3.[3]
- δ 7.55 (dd, J=8.0, 2.0 Hz, 1H): Aryl H-6.[3]
- δ 7.30 (d, J=8.0 Hz, 1H): Aryl H-5 (Ortho to Methyl).[3]
- δ 6.48 (dd, J=2.5, 1.5 Hz, 1H): Pyrazole H-4 (Characteristic upfield signal).[3]
- δ 2.42 (s, 3H): Aryl-CH₃ (Singlet).[3]

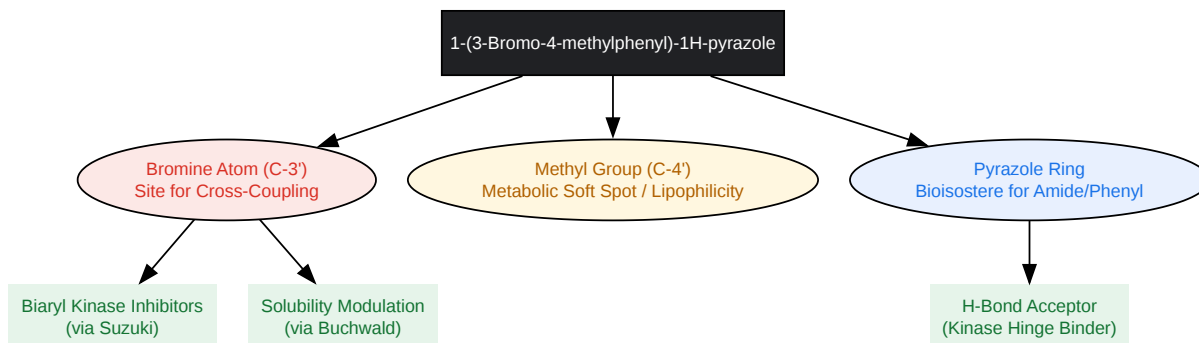
Mass Spectrometry (ESI+)

- [M+H]⁺: Observed peaks at m/z 237.0 and 239.0.[3]
- Pattern: 1:1 isotopic ratio characteristic of a mono-brominated compound (⁷⁹Br/⁸¹Br).

Applications in Drug Discovery

This compound serves as a versatile "linchpin" scaffold.

- Suzuki-Miyaura Coupling: The C-Br bond reacts with aryl boronic acids to create biaryl systems, a common motif in kinase inhibitors (e.g., p38 MAP kinase, B-Raf).[3]
- Buchwald-Hartwig Amination: Reaction with amines yields N-aryl pyrazoles, often used to modulate solubility and H-bond donor/acceptor profiles.
- C-H Activation: The pyrazole ring can direct C-H activation at the ortho position of the phenyl ring, allowing for late-stage diversification.[3]



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Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.

Safety & Handling

- GHS Classification: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. [9]
- Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

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